5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 478255-18-4
Cat. No.: VC20193106
Molecular Formula: C15H10ClN5O2S
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478255-18-4 |
|---|---|
| Molecular Formula | C15H10ClN5O2S |
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H10ClN5O2S/c16-12-3-1-2-11(8-12)14-18-19-15(24)20(14)17-9-10-4-6-13(7-5-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
| Standard InChI Key | TYBBQCKGRJOPFE-RQZCQDPDSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the 1,2,4-triazole family, featuring a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. The triazole core is substituted at position 5 with a 3-chlorophenyl group and at position 4 with a 4-nitrobenzylideneamino group. A thiol (-SH) functional group occupies position 3, contributing to its redox activity .
Substituent Effects
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3-Chlorophenyl Group: The electron-withdrawing chlorine atom at the meta position enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions.
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4-Nitrobenzylideneamino Group: The nitro group (-NO₂) introduces strong electron-withdrawing effects, stabilizing the benzylidene moiety and influencing π-π stacking interactions in biological systems .
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Thiol Group: The -SH group enables disulfide bond formation and metal coordination, critical for biological interactions .
Spectroscopic Validation
Infrared (IR) spectroscopy reveals key functional groups:
¹H NMR spectra for analogous triazoles show aromatic protons between δ 6.70–8.94 ppm and thiol protons as singlets near δ 13.04–13.98 ppm .
Synthesis and Optimization
Reaction Pathways
The synthesis involves multi-step organic reactions (Figure 1):
Step 1: Condensation of 3-chlorophenylhydrazine with a carbonyl source (e.g., carbon disulfide) to form a thiosemicarbazide intermediate .
Step 2: Cyclization under basic conditions (e.g., KOH/ethanol) to yield the 1,2,4-triazole-3-thiol scaffold .
Step 3: Schiff base formation via reaction with 4-nitrobenzaldehyde, introducing the benzylideneamino group .
Critical Parameters
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Solvent: Ethanol or DMF improves yield by stabilizing intermediates .
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Catalyst: Potassium hydroxide (10% w/v) enhances reaction rates .
Chemical Reactivity and Mechanisms
Electrophilic Substitution
The electron-deficient triazole ring undergoes electrophilic attacks at position 3 (thiol group) or position 5 (chlorophenyl group). For example:
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Oxidation: Treatment with H₂O₂ converts -SH to -SO₃H.
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Alkylation: Reaction with methyl iodide yields S-methyl derivatives .
Tautomerism
Thiol-thione tautomerism is observed in solution, with the thione form (C=S) predominating in polar solvents . IR spectra confirm this via C=S stretches at 1185–1187 cm⁻¹ .
Physicochemical Properties
Thermal Stability
The compound decomposes above 250°C, with a melting point of 264–265°C . Thermogravimetric analysis (TGA) shows 5% weight loss at 150°C, attributable to solvent evaporation.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| DMSO | 34.7 |
| Chloroform | 8.9 |
Data adapted from analogous triazoles .
Applications in Material Science
Coordination Chemistry
The thiol group forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis and sensors. X-ray crystallography of Cu complexes reveals square-planar geometries .
Polymer Modification
Incorporation into polyurethane matrices enhances thermal stability (T₅% increased by 40°C).
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